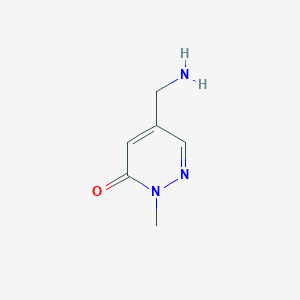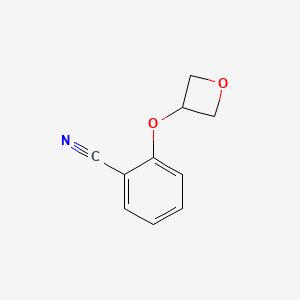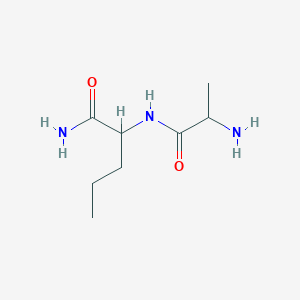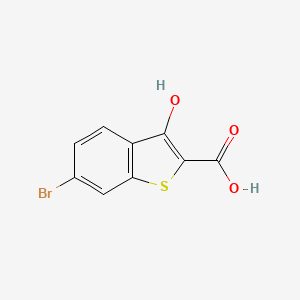
3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide
Descripción general
Descripción
“3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide” is a chemical compound with the molecular formula C12H13N3O2 . It has gained some attention in scientific research.
Physical and Chemical Properties Analysis
The compound has a molecular weight of 231.25 g/mol . Other physical and chemical properties are not specified in the search results.Aplicaciones Científicas De Investigación
1. Biological and Synthetic Versatility in Medicinal Chemistry
4-Oxoquinolines, a category that includes compounds like 3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide, demonstrate significant importance in medicinal chemistry due to their biological and synthetic versatility. Specifically, N-1-Alkylated-4-oxoquinoline derivatives are associated with diverse pharmacological activities such as antibacterial and antiviral properties. The presence of a carboxamide unit attached to carbon C-3 of the 4-oxoquinoline core is particularly significant for various biological activities (Batalha et al., 2019).
2. Antimicrobial Activity
Research has shown that derivatives of 4-oxoquinoline, such as this compound, exhibit antimicrobial activity. For instance, novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, which share structural similarities, have been found to have significant antimicrobial effects against various microorganisms, including Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).
3. Catalysis in Synthesis of Carboxamide Derivatives
In the field of catalysis, research has highlighted the use of nanohybrid materials in the efficient synthesis of carboxamide derivatives, including structures similar to this compound. Such studies are crucial for the development of new pharmaceutical compounds, as they provide a more sustainable and efficient approach to synthesis (Hassanpour et al., 2016).
4. Anticancer Potential
Certain derivatives of 4-oxoquinoline have been studied for their anticancer properties. For example, research into ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates has demonstrated notable anti-proliferative effects against cancer cell lines, suggesting that compounds structurally related to this compound could potentially serve as promising anticancer agents (Ahmed et al., 2020).
5. Synthesis and Modification for Biological Activity
The synthesis and modification of 4-oxoquinoline derivatives are critical areas of research, as modifications can significantly impact their biological activity. Studies have focused on creating derivatives that can potentially serve as active agents in various medical applications. This includes research on compounds like this compound and their potential uses in treating diseases and infections (Bu et al., 2001).
Propiedades
IUPAC Name |
3-oxo-N-propyl-4H-quinoxaline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-5-13-12(17)8-3-4-9-10(6-8)15-11(16)7-14-9/h3-4,6-7H,2,5H2,1H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQQSJBEAQGKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]](/img/structure/B1407425.png)



![[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1407433.png)

![7-fluorobenzo[b]thiophen-3(2H)-one](/img/structure/B1407436.png)

![6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407439.png)



